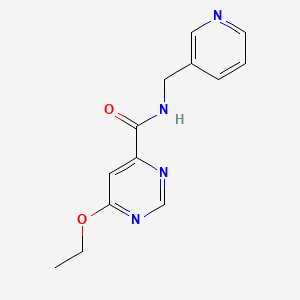

叔丁基(2R,5R)-5-氨基-2-甲基-哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

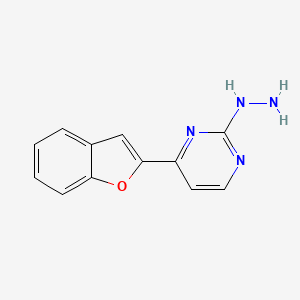

This compound has a CAS Number of 1403898-64-5 and a molecular weight of 230.31 . It is a colorless to white to yellow solid or semi-solid or liquid .

Molecular Structure Analysis

The molecular formula of this compound is C11H22N2O3 . The InChI code is 1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The log Po/w values vary depending on the method used, ranging from -0.19 to 2.62 . The water solubility is very high, with log S values ranging from -1.17 to -1.04 .科学研究应用

Synthetic Organic Chemistry: Tertiary Butyl Esters

Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group into diverse organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods. Tertiary butyl esters find applications in drug synthesis, natural product chemistry, and functional materials.

Asymmetric Synthesis via tert-Butanesulfinamide

The enantiopure tert-butanesulfinamide has emerged as a gold standard in asymmetric synthesis. It has been widely used over the last two decades. Specifically, tert-butanesulfinamide mediates the asymmetric synthesis of N-heterocycles via sulfinimines. Researchers have explored this area extensively from 2010 to 2020, making it a valuable tool for chiral synthesis .

安全和危害

属性

IUPAC Name |

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

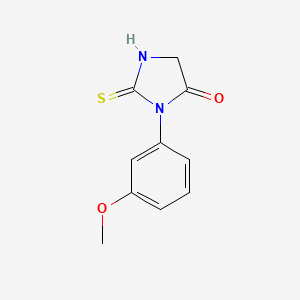

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

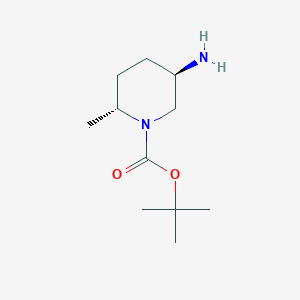

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

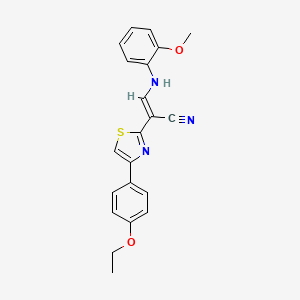

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)